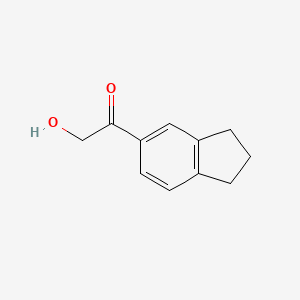
Benzocaine fructoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzocaine fructoside is a synthetic carbohydrate derivative of benzocaine, a well-known local anesthetic. This compound is formed by glycosylating benzocaine with fructose, resulting in a molecule that retains the anesthetic properties of benzocaine while potentially offering enhanced solubility and bioavailability . This compound is primarily used in research settings and has shown promise in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzocaine fructoside is synthesized through a multi-step process that involves the glycosylation of benzocaine. The general synthetic route includes:
Preparation of Benzocaine: Benzocaine is synthesized from p-aminobenzoic acid via Fischer esterification.
Glycosylation: Benzocaine is then reacted with fructose under acidic conditions to form this compound.
Industrial Production Methods: Continuous-flow synthesis techniques could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Benzocaine fructoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation are limited.
Reduction: Reduction reactions can modify the glycosidic bond or the benzocaine moiety.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly on the benzocaine part of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the benzocaine moiety .
Scientific Research Applications
Benzocaine fructoside has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of glycosylation and carbohydrate chemistry.
Biology: Investigated for its potential as a local anesthetic with improved solubility and bioavailability.
Medicine: Explored for its potential use in topical formulations for pain relief.
Mechanism of Action
The mechanism of action of benzocaine fructoside is similar to that of benzocaine. It works by diffusing into nerve cells and binding to sodium channels, preventing the influx of sodium ions. This action blocks nerve impulse transmission, resulting in localized anesthesia . The glycosylation with fructose may enhance the compound’s solubility and bioavailability, potentially improving its efficacy in certain applications.
Comparison with Similar Compounds
Procaine: Another local anesthetic with a similar structure but different pharmacokinetic properties.
Tetracaine: A more potent local anesthetic with a longer duration of action.
Butamben: Used for surface anesthesia with a structure similar to benzocaine.
Uniqueness: Benzocaine fructoside stands out due to its glycosylation, which may offer advantages in terms of solubility and bioavailability. This modification can potentially enhance its application in various fields, making it a unique derivative of benzocaine .
Properties
Molecular Formula |
C15H21NO7 |
|---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
ethyl 4-[[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]benzoate |
InChI |
InChI=1S/C15H21NO7/c1-2-22-14(21)9-3-5-10(6-4-9)16-15(8-18)13(20)12(19)11(7-17)23-15/h3-6,11-13,16-20H,2,7-8H2,1H3/t11-,12-,13+,15?/m1/s1 |
InChI Key |
QPYPPHVWJURKPP-DPORPMIOSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2([C@H]([C@@H]([C@H](O2)CO)O)O)CO |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2(C(C(C(O2)CO)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


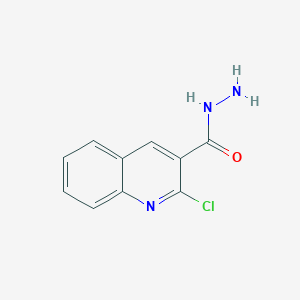
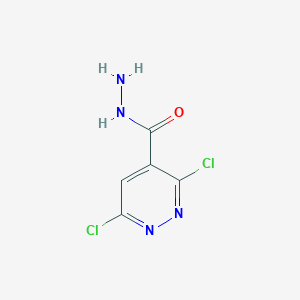

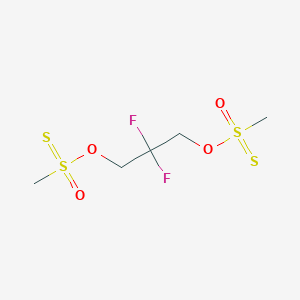
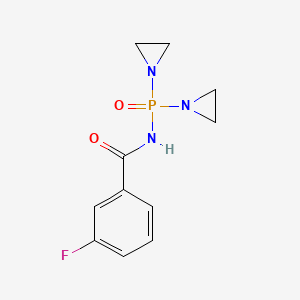
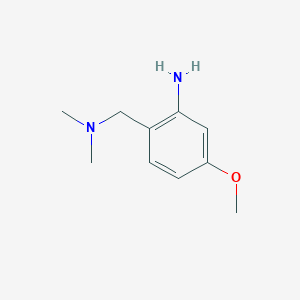
![4-Chloro-5-iodo-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12847556.png)
![2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol](/img/structure/B12847558.png)
